molecular formula C11H20O2 B12802777 Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- CAS No. 25904-16-9

Cyclohexanol, 4-(1-methylethyl)-, acetate, cis-

Cat. No.: B12802777
CAS No.: 25904-16-9
M. Wt: 184.27 g/mol
InChI Key: LUKLZSMNWYKSJB-UHFFFAOYSA-N
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Description

Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- is an organic compound with the molecular formula C12H22O2. It is a derivative of cyclohexanol, where the hydroxyl group is replaced by an acetate group, and it features a cis-configuration of the isopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- can be synthesized through the esterification of cyclohexanol, 4-(1-methylethyl)-, cis- with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and controlled reaction conditions to ensure the desired cis-configuration of the product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to the parent alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexanol, 4-(1-methylethyl)-, cis-.

    Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanol, 4-(1-methylethyl)-, acetate, cis- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of acetic acid and the parent alcohol. The compound’s effects are mediated through its interactions with cellular components and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol, 4-(1-methylethyl)-, trans-: The trans-isomer of the compound with different spatial arrangement.

    Cyclohexanol, 1-methyl-4-(1-methylethyl)-: A similar compound with a different substitution pattern.

    Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate, cis-: A compound with a tert-butyl group instead of an isopropyl group.

Uniqueness

Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- is unique due to its specific cis-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to distinct physical and chemical properties compared to its trans-isomer and other similar compounds.

Properties

IUPAC Name

(4-propan-2-ylcyclohexyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-8(2)10-4-6-11(7-5-10)13-9(3)12/h8,10-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKLZSMNWYKSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864647
Record name 4-(Propan-2-yl)cyclohexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15876-32-1, 25904-16-9
Record name Cyclohexanol, 4-(1-methylethyl)-, acetate, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015876321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 4-(1-methylethyl)-, acetate, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025904169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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